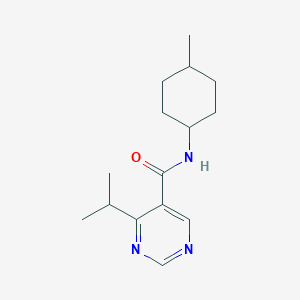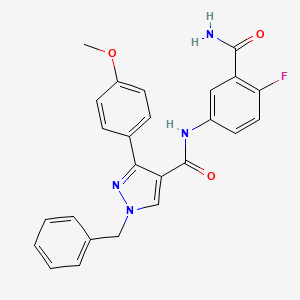
N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide, also known as JNJ-31020028, is a chemical compound that has been studied for its potential therapeutic effects. This compound has been found to have a high affinity for the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in various physiological processes.
Mecanismo De Acción
N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide has a high affinity for the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory and immunomodulatory effects, which may explain the therapeutic potential of N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide in autoimmune diseases.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide has been shown to have anti-inflammatory effects in various animal models of disease. The compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of immune cells into inflamed tissues. In addition, N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide has been shown to modulate the function of immune cells, including T cells, B cells, and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide in lab experiments is its high affinity for the CB2 receptor, which allows for specific targeting of immune cells. However, one limitation is that the compound may have off-target effects on other receptors or enzymes, which could complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide. One area of interest is the potential use of this compound in the treatment of autoimmune diseases. Further studies are needed to determine the efficacy and safety of N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide in animal models and clinical trials. Another area of interest is the development of more selective CB2 receptor agonists, which could have fewer off-target effects and greater therapeutic potential. Additionally, the role of the CB2 receptor in various physiological processes, such as pain, inflammation, and neuroprotection, is still not fully understood and requires further investigation.
Métodos De Síntesis
The synthesis of N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide has been reported in the literature. The method involves the reaction of 4-methylcyclohexanone with ethyl cyanoacetate in the presence of potassium tert-butoxide to form a cyanoester intermediate. This intermediate is then treated with hydrazine hydrate and the resulting hydrazide is reacted with 2-bromo-2-methylpropionyl chloride to form the final product.
Aplicaciones Científicas De Investigación
N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide has been studied for its potential therapeutic effects in various diseases. The compound has been found to have anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-10(2)14-13(8-16-9-17-14)15(19)18-12-6-4-11(3)5-7-12/h8-12H,4-7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEZXJUOBBLYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CN=CN=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7513917.png)



![N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7513939.png)

![Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513943.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7513953.png)



![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7513972.png)
